![molecular formula C11H15ClN2O4S B1441752 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid CAS No. 1179972-08-7](/img/structure/B1441752.png)
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid
Overview
Description
“2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid” is a chemical compound with the CAS Number: 1179972-08-7 . It has a molecular weight of 306.77 . The IUPAC name for this compound is {sec-butyl[(2-chloro-3-pyridinyl)sulfonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, no information about its boiling point was found .
Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities to 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid have been explored for their antimicrobial potential. For instance, quaternary ammonium salts derived from functionalized N-sulfonates containing pyridyl groups have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. Such compounds are synthesized using sultones like 1,3-propane sultone and 1,4-butane sultone to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character (Fadda, El-Mekawy, & AbdelAal, 2016).
Organic Synthesis
In the realm of organic synthesis, novel N-sulfonated Brönsted acidic catalysts based on derivatives like 4,4'-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium) tetrachloride have been developed. These catalysts have been successfully applied in promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. The efficient synthesis process offers excellent yields in short reaction times and showcases the reusability of the catalyst without loss of activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Corrosion Inhibition
Another application area includes the use of sulfonamide derivatives as inhibitors for metal corrosion. For example, specific derivatives have been evaluated as potential inhibitors for mild steel corrosion in acidic media. These studies reveal that the compounds can effectively inhibit corrosion through a mechanism involving the formation of a complex between the metal surface and the inhibitor, adhering to the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[butan-2-yl-(2-chloropyridin-3-yl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEJAPSGBQTIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



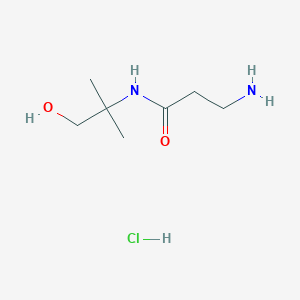
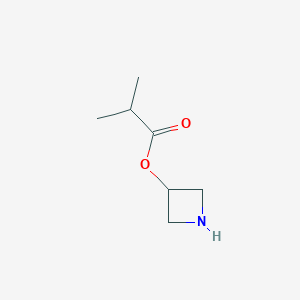
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)
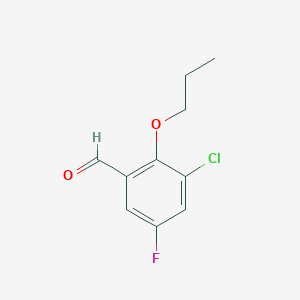
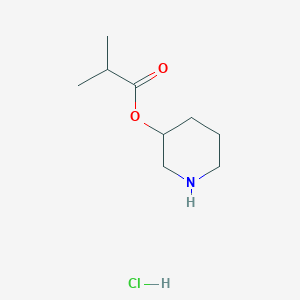
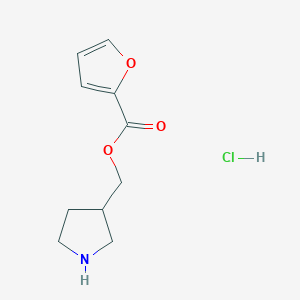
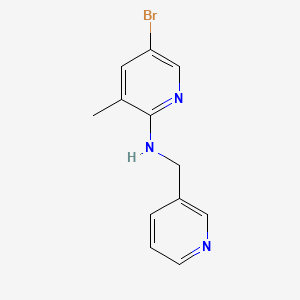
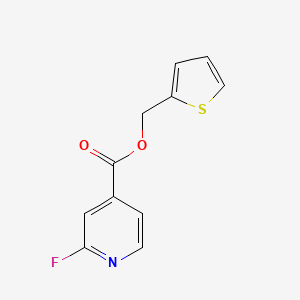
![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)
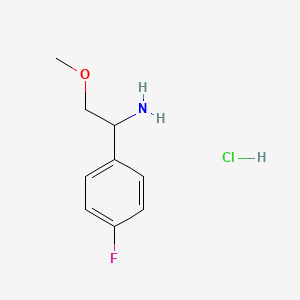
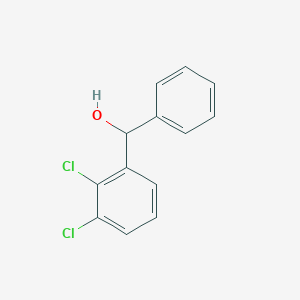
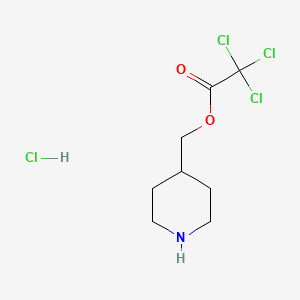
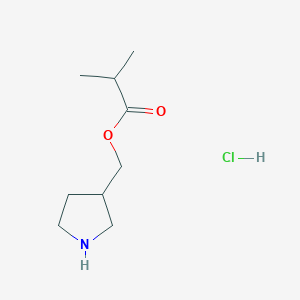
![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)